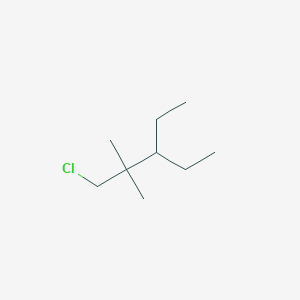
1-Chloro-3-ethyl-2,2-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and two methyl groups attached to the second carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2,2-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 3-ethyl-2,2-dimethylpentane. This reaction typically employs chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction can be represented as follows:
[ \text{3-ethyl-2,2-dimethylpentane} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-ethyl-2,2-dimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 3-ethyl-2,2-dimethyl-1-pentanol or corresponding ethers.
Elimination: Formation of 3-ethyl-2,2-dimethyl-1-pentene.
科学的研究の応用
1-Chloro-3-ethyl-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-Chloro-3-ethyl-2,2-dimethylpentane involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where nucleophiles or bases interact with the compound to form new products.
類似化合物との比較
Similar Compounds
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-3,3-dimethylpentane
- 1-Chloro-2,2-dimethylbutane
Uniqueness
1-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups on the pentane backbone, which influences its steric and electronic properties. This structural arrangement affects its reactivity and the types of reactions it can undergo compared to other similar alkyl halides.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
1-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChIキー |
XAMFFQSNDTYNQN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


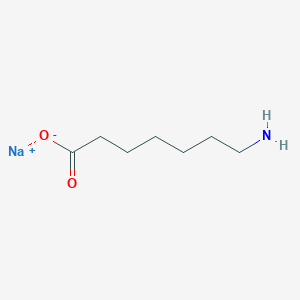

![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)
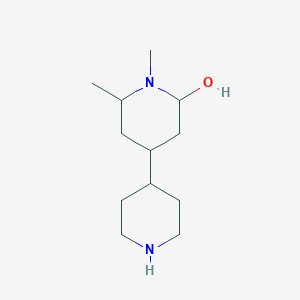

![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
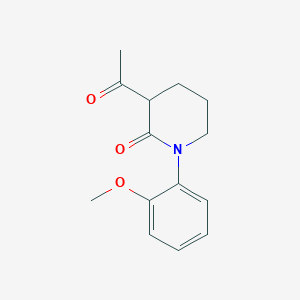
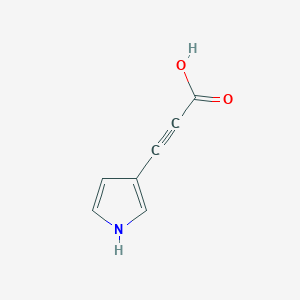
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)

